![molecular formula C8H16O2Si B14712430 Dimethylbis[(prop-2-en-1-yl)oxy]silane CAS No. 18269-92-6](/img/structure/B14712430.png)
Dimethylbis[(prop-2-en-1-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylbis[(prop-2-en-1-yl)oxy]silane is an organosilicon compound with the molecular formula C10H20O2Si It is characterized by the presence of two prop-2-en-1-yloxy groups attached to a dimethylsilane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethylbis[(prop-2-en-1-yl)oxy]silane can be synthesized through the reaction of dimethylchlorosilane with allyl alcohol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid formed during the process. The general reaction scheme is as follows:
(CH3)2SiCl2+2CH2=CHCH2OH→(CH3)2Si(OCH2CH=CH2)2+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylbis[(prop-2-en-1-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding saturated silane.
Substitution: The allyl groups can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the allyl groups.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Epoxides: Formed from the oxidation of allyl groups.
Saturated Silanes: Resulting from the reduction of the compound.
Substituted Silanes: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Dimethylbis[(prop-2-en-1-yl)oxy]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Materials Science: Employed in the development of silicon-based materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism by which dimethylbis[(prop-2-en-1-yl)oxy]silane exerts its effects depends on the specific application. In organic synthesis, the compound acts as a versatile reagent, participating in various chemical transformations. In materials science, its ability to form stable silicon-oxygen bonds contributes to the enhanced properties of silicon-based materials. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethyl(2-propynyloxy)silane: Similar in structure but contains a tert-butyl group instead of a dimethyl group.
Propargyloxytrimethylsilane: Contains a propargyloxy group instead of an allyloxy group.
Trimethyl(propargyloxy)silane: Similar but with a trimethylsilane core.
Uniqueness
Dimethylbis[(prop-2-en-1-yl)oxy]silane is unique due to its specific combination of allyloxy groups and a dimethylsilane core, which imparts distinct reactivity and properties. This uniqueness makes it valuable in applications requiring specific chemical transformations and material properties.
Propriétés
Numéro CAS |
18269-92-6 |
|---|---|
Formule moléculaire |
C8H16O2Si |
Poids moléculaire |
172.30 g/mol |
Nom IUPAC |
dimethyl-bis(prop-2-enoxy)silane |
InChI |
InChI=1S/C8H16O2Si/c1-5-7-9-11(3,4)10-8-6-2/h5-6H,1-2,7-8H2,3-4H3 |
Clé InChI |
QVBNFJYTSUIDFQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(OCC=C)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


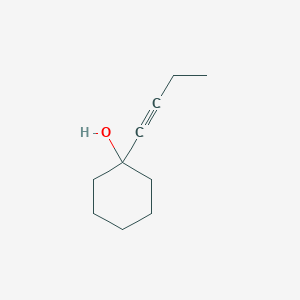

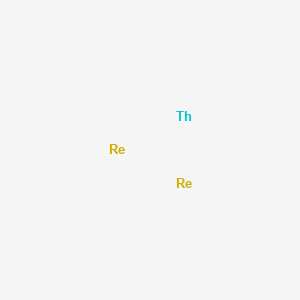
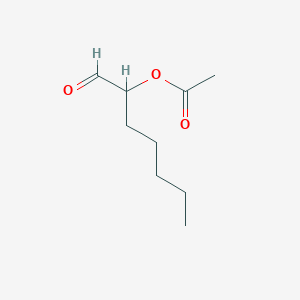


![1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene](/img/structure/B14712375.png)
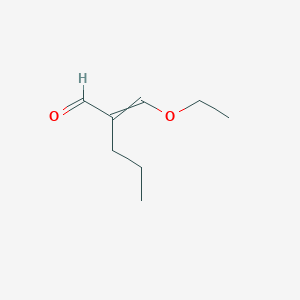

![Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)-](/img/structure/B14712394.png)

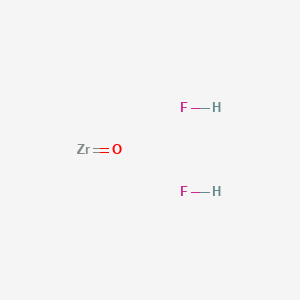
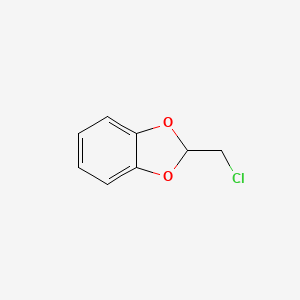
![2,2'-Methylenebis[4-(hydroxymethyl)-6-methylphenol]](/img/structure/B14712419.png)
